N-(2-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
Overview
Description
N-(2-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea: is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea linkage between a chlorophenyl group and a chloropyridyl group, with additional trifluoromethyl substitution, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea typically involves the reaction of 2-chloroaniline with 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid. The reaction is facilitated by the use of coupling agents such as carbodiimides (e.g., DCC) under anhydrous conditions to form the urea linkage. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl and pyridyl rings can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability of the urea linkage.
Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis results in the formation of amines and carboxylic acids.
Scientific Research Applications
N-(2-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-N’-[4-(trifluoromethyl)-2-pyridyl]urea: Similar structure but lacks the additional chlorine atom on the pyridyl ring.
N-(2-chlorophenyl)-N’-[6-chloro-2-pyridyl]urea: Similar structure but lacks the trifluoromethyl group.
N-(2-chlorophenyl)-N’-[4-chloro-2-pyridyl]urea: Similar structure but lacks both the trifluoromethyl group and the additional chlorine atom on the pyridyl ring.
The uniqueness of N-(2-chlorophenyl)-N’-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3N3O/c14-8-3-1-2-4-9(8)19-12(22)21-11-6-7(13(16,17)18)5-10(15)20-11/h1-6H,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBTZOHKAKRGBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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